Dipotassium magnesium ethylenediaminetetraacetate

Descripción general

Descripción

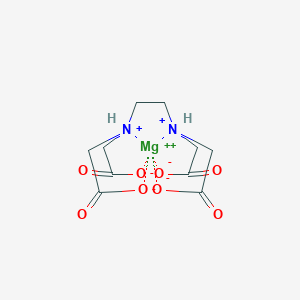

Dipotassium magnesium ethylenediaminetetraacetate, also known as Ethylenediaminetetraacetic acid dipotassium magnesium salt, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It is used as chelating agents over a broad pH range in aqueous systems . It is also an anticoagulant, majorly used in preventing clotting of blood .

Chemical Reactions Analysis

The reaction of Mg2+ with EDTA may be expressed as: Mg2+ + H2Y2- = MgY-2 + 2H+ . The structure of EDTA and the magnesium-EDTA complex is shown in the referenced document .Physical And Chemical Properties Analysis

Dipotassium magnesium ethylenediaminetetraacetate has a molecular weight of 390.71 g/mol . The assay (complexometric, calc. on anhydrous substance) is ≥ 98 % . It has heavy metals (as Pb) ≤ 0.0005 %, Fe (Iron) ≤ 0.001 %, Free Magnesium ≤ 0.01 %, Free EDTA ≤ 0.05 %, and Water (according to Karl Fischer) 7.5 - 9.5 % .Aplicaciones Científicas De Investigación

Anticoagulation in Hematology

- Anticoagulant for Blood Cell Counting and Sizing : Dipotassium EDTA is recommended for anticoagulating blood specimens in hematology due to its favorable properties. It affects red blood cell size less than tripotassium EDTA, especially at increased concentrations and during storage (England et al., 1993).

Lubrication Properties in Engineering

- Water-based Lubricants for Ceramic Tribocouples : Research on water-based lubricants for ceramic tribocouples found that dipotassium magnesium ethylenediaminetetraacetate (EDTA-KMg) displayed lubricating actions due to multipoint adsorption of polar groups (Wei & Xue, 1996).

Veterinary Medicine

- Influence on Hematologic Values in Turtles : A study compared the effects of dipotassium EDTA and lithium heparin on hematologic values in yellow-blotched map turtles. It found significant differences in various blood parameters between groups treated with these anticoagulants (Martínez-Jiménez et al., 2007).

Ophthalmology

- Chelation Therapy in Calcific Band Keratopathy : "Off-the-shelf" dipotassium-ethylenediaminetetraacetic acid (K2-EDTA) was explored as an alternative to sodium EDTA for chelation therapy in calcific band keratopathy. The study indicated its effectiveness in improving visual acuity and symptomatic relief (Lee et al., 2018).

Bacteriology

- Inhibition of Transformability in Bacteria : In Bacillus subtilis, ethylenediaminetetraacetate addition inhibited transformability and cellular binding of DNA, highlighting its impact on bacterial DNA receptors (García et al., 1978).

Materials Science

Preparation of Nickel-bound Porous Carbon : Dipotassium ethylenediaminetetraacetate was used in preparing nickel-bound porous carbon (Ni-PC) for potential use in supercapacitors, showcasing its utility in materials science (Liu et al., 2022).

Crystal Data for Synthetic K2Mg(CO3)2 : Research on the crystallization of dipotassium magnesium carbonate provided insights into its structural properties, relevant in crystallography and mineralogy (Simons & Sharma, 1983).

Safety And Hazards

Ethylenediaminetetraacetic acid (EDTA) is used in the management and treatment of heavy metal toxicity . It is recommended to use only outdoors or in a well-ventilated area. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .

Direcciones Futuras

Propiedades

IUPAC Name |

magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.2K.Mg/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;2*+1;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEOBEUHFKBRJH-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12K2MgN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065925 | |

| Record name | Dipotassium magnesium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Dipotassium magnesium ethylenediaminetetraacetate | |

CAS RN |

15708-48-2 | |

| Record name | NSC 310175 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015708482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-.kappa.O)methyl]glycinato-.kappa.N,.kappa.O]](4-)]-, potassium (1:2), (OC-6-21)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium magnesium ethylenediaminetetraacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']magnesate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[5.5]undecane](/img/structure/B92164.png)